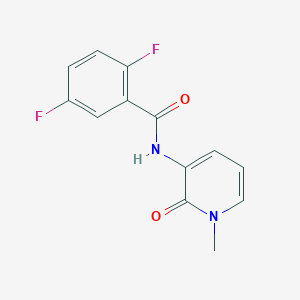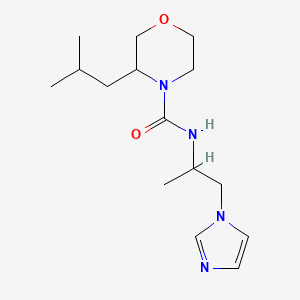
Thiolan-3-yl isoquinoline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiolan-3-yl isoquinoline-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a heterocyclic organic compound that contains a thiol group and an isoquinoline moiety. The thiol group makes it a potent reducing agent, while the isoquinoline moiety makes it an excellent candidate for biological studies. In
作用機序
The mechanism of action of Thiolan-3-yl isoquinoline-1-carboxylate varies depending on its application. As a reducing agent, it acts by donating electrons to the functional group, leading to its reduction. As an anticancer agent, it induces apoptosis in cancer cells by activating the caspase pathway. As a fluorescent probe, it binds to metal ions, leading to a change in its fluorescence intensity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. As a reducing agent, it can be used to synthesize various organic compounds, such as pharmaceuticals and agrochemicals. As an anticancer agent, it has shown promising results in inducing apoptosis in cancer cells without affecting normal cells. As a fluorescent probe, it has been used to detect metal ions in biological systems, such as cells and tissues.
実験室実験の利点と制限
Thiolan-3-yl isoquinoline-1-carboxylate has several advantages and limitations for lab experiments. One of the advantages is its ability to act as a reducing agent, which makes it a versatile compound for organic synthesis. Another advantage is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations is its low solubility in water, which makes it challenging to use in biological studies. Another limitation is its potential toxicity, which requires careful handling and storage.
将来の方向性
Thiolan-3-yl isoquinoline-1-carboxylate has several future directions in scientific research. One of the future directions is to investigate its potential as a fluorescent probe for the detection of metal ions in biological systems. Another future direction is to explore its potential as an anticancer agent and to optimize its structure for better efficacy. Moreover, future research can focus on improving the synthesis method of this compound to increase its yield and reduce its toxicity.
Conclusion:
In conclusion, this compound is a promising compound with various scientific research applications. Its ability to act as a reducing agent, induce apoptosis in cancer cells, and detect metal ions in biological systems makes it a versatile compound for scientific research. However, its low solubility in water and potential toxicity require careful handling and storage. Future research can focus on improving its synthesis method, exploring its potential as an anticancer agent, and investigating its use as a fluorescent probe.
合成法
The synthesis of Thiolan-3-yl isoquinoline-1-carboxylate involves the reaction of 3-mercapto-1-propanol with isoquinoline-1-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, leading to the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
科学的研究の応用
Thiolan-3-yl isoquinoline-1-carboxylate has shown promising results in various scientific research applications. It has been extensively studied as a reducing agent in organic synthesis, where it can be used to reduce various functional groups, such as ketones, aldehydes, and nitro groups. Moreover, this compound has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems.
特性
IUPAC Name |
thiolan-3-yl isoquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-14(17-11-6-8-18-9-11)13-12-4-2-1-3-10(12)5-7-15-13/h1-5,7,11H,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHSRYNBWPESLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC(=O)C2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)



![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)


![1,2,3,4-Tetrahydronaphthalen-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7594675.png)
![Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B7594681.png)

![N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(oxolan-2-yl)acetamide](/img/structure/B7594702.png)
